molecular formula C18H18N2 B14495168 4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile CAS No. 65487-20-9

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile

Cat. No.: B14495168
CAS No.: 65487-20-9
M. Wt: 262.3 g/mol
InChI Key: FMZVGKMLVCCERJ-UHFFFAOYSA-N
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Description

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile is an organic compound with the molecular formula C18H20N2 It is a derivative of benzonitrile and features a propylphenyl group attached to an ethylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile typically involves the condensation reaction between 4-propylbenzaldehyde and 4-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-Propylphenyl)ethyl]amino}benzonitrile
  • 4-{1-[(4-Propylphenyl)amino]ethyl}benzonitrile

Uniqueness

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

65487-20-9

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4-[1-(4-propylphenyl)ethylideneamino]benzonitrile

InChI

InChI=1S/C18H18N2/c1-3-4-15-5-9-17(10-6-15)14(2)20-18-11-7-16(13-19)8-12-18/h5-12H,3-4H2,1-2H3

InChI Key

FMZVGKMLVCCERJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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